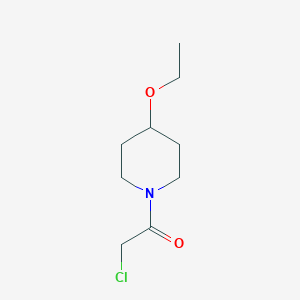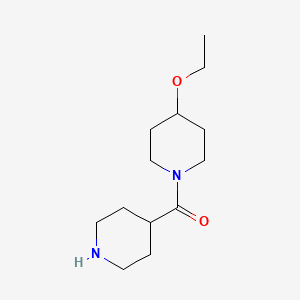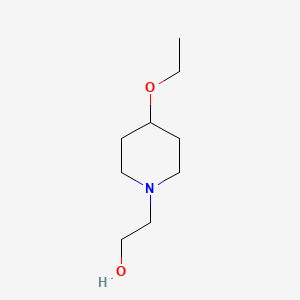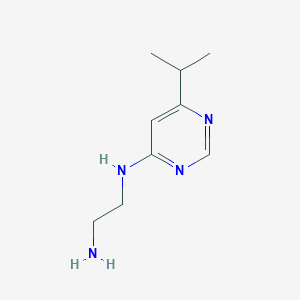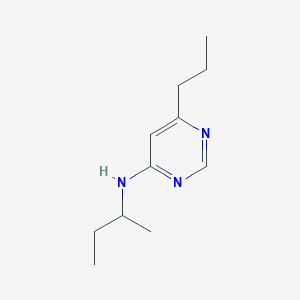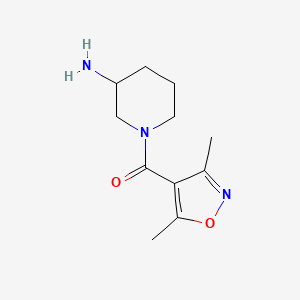
(3-Aminopiperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone
Descripción general
Descripción
(3-Aminopiperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone (hereafter referred to as 3-APDM) is a compound of interest in the field of medicinal chemistry. It is a novel compound with a variety of potential applications in the pharmaceutical and biotechnological industries.
Aplicaciones Científicas De Investigación
DPP-4 Inhibition for Type 2 Diabetes Treatment
One of the primary applications of this compound is as a DPP-4 inhibitor . DPP-4 inhibitors are a class of medications that help to manage Type 2 diabetes mellitus by prolonging the activity of incretin hormones, which increase insulin release and decrease glucagon levels in the blood . This compound’s structure allows it to bind to the DPP-4 enzyme, inhibiting its action and thus playing a crucial role in diabetes management.
Molecular Docking Studies
The compound is used in molecular docking studies to predict its interaction with the DPP-4 enzyme. These studies help in understanding how the compound binds to the active site of the enzyme and can lead to the design of more effective DPP-4 inhibitors . Molecular docking is a key step in the drug design process, providing insights into the molecular interactions and binding affinities between drugs and their targets.
ADME Toxicity Prediction
Before clinical trials, it’s essential to predict the Absorption, Distribution, Metabolism, Excretion (ADME) and toxicity of potential drugs. This compound has been subjected to ADME toxicity prediction models to ensure it has favorable pharmacokinetic properties and a low risk of adverse effects .
3D Shape Similarity Search
Researchers use 3D shape similarity searches to find natural compounds with a similar three-dimensional structure to known DPP-4 inhibitors. This compound, with its unique structure, serves as a reference molecule in such searches to identify new potential diabetes treatments .
Natural Product Screening
The compound is also used as a query molecule in databases like ZINC15 to screen for natural products that could act as DPP-4 inhibitors. This helps in discovering new natural compounds that might have fewer side effects and better patient tolerance .
Functional Movement Analysis
Understanding the dynamic movements of enzymes like DPP-4 is crucial for drug design. This compound can be used in simulations to study the functional movements of DPP-4, which contributes to the exposure of binding sites and aids in the design of inhibitors that can effectively bind to the enzyme .
Bioactive Ligand Projection
The compound’s interaction with DPP-4 can be analyzed to project other bioactive ligands that might have a therapeutic effect. This application is significant in expanding the range of potential drug candidates for various diseases .
Synthesis and Pharmacological Applications
Finally, the compound is of interest in the synthesis and pharmacological application studies of gliptins, which are a family of antidiabetic drugs. Research into the synthesis pathways and pharmacological effects of such compounds can lead to the development of new and improved medications for diabetes .
Propiedades
IUPAC Name |
(3-aminopiperidin-1-yl)-(3,5-dimethyl-1,2-oxazol-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-7-10(8(2)16-13-7)11(15)14-5-3-4-9(12)6-14/h9H,3-6,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVPRMAQEOARJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aminopiperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(6-Propylpyrimidin-4-yl)amino]propan-2-ol](/img/structure/B1465690.png)
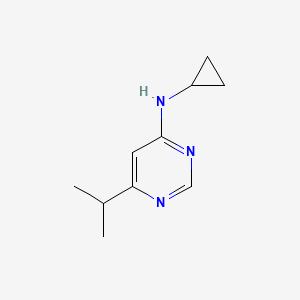
![N-[(1-cyclohexyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B1465693.png)

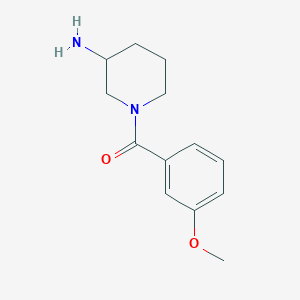


![5-(6-Chloropyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1465704.png)
![1-[(3-Methylpiperidin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1465705.png)
